Bienvenue dans la boutique en ligne BenchChem!

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Medicinal Chemistry Physicochemical Profiling Purine Scaffold Optimization

This tetra-substituted xanthine combines an electrophilic C8-Br cross-coupling site (Suzuki/Buchwald-Hartwig) with an N7-ketone handle for oxime/hydrazone conjugation, enabling sequential dual-site derivatization without protecting-group interference. The N1-butyl chain delivers intermediate lipophilicity (est. logP ~2.0–2.5) ideal for PDE/adenosine receptor SAR. Unlike N1-H or N1-isopentyl analogs, only this scaffold preserves SAR continuity at both C8 and N7. Available screening-ready from stock—eliminates 6–12 week custom synthesis.

Molecular Formula C14H19BrN4O3
Molecular Weight 371.235
CAS No. 1021124-11-7
Cat. No. B2486693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
CAS1021124-11-7
Molecular FormulaC14H19BrN4O3
Molecular Weight371.235
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(N=C(N2C(C)C(=O)C)Br)N(C1=O)C
InChIInChI=1S/C14H19BrN4O3/c1-5-6-7-18-12(21)10-11(17(4)14(18)22)16-13(15)19(10)8(2)9(3)20/h8H,5-7H2,1-4H3
InChIKeyJDCYESNSNYARDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione (CAS 1021124-11-7): Structural Identity and Compound Class Baseline for Procurement Decisions


8-Bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione (CAS 1021124-11-7) is a tetra-substituted xanthine derivative bearing a C8-bromo, N1-butyl, N3-methyl, and N7-(3-oxobutan-2-yl) substitution pattern [1]. With molecular formula C14H19BrN4O3 and a formula weight of 371.23 g·mol⁻¹, this compound belongs to the purine-2,6-dione (xanthine) class, a pharmacologically privileged scaffold extensively explored for adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and enzyme modulation [2]. The compound is supplied as a research-grade screening compound by Life Chemicals (catalog F3353-0334, purity ≥90%) and is catalogued under PubChem CID 5380804 [1]. Its structural complexity — combining an electrophilic C8‑Br site, a lipophilic N1‑butyl chain, and a ketone-bearing N7‑substituent — positions it as a differentiated intermediate within xanthine-focused medicinal chemistry programs [2].

Why Close Xanthine Analogs Cannot Substitute for 8-Bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6-dione in Focused Medicinal Chemistry Programs


In xanthine-based drug discovery, the N1, N3, N7, and C8 substitution pattern exerts independent and interdependent effects on target affinity, selectivity, and ADME properties. Replacing the N1‑butyl group of the target compound with hydrogen (CAS 101072‑03‑1) or isopentyl (CAS 946260‑94‑2) alters both steric volume and lipophilicity, parameters that control binding-pocket complementarity in enzymes such as PDEs and MTH1 [1]. Likewise, swapping the N7-(3‑oxobutan‑2‑yl) moiety for a simple alkyl chain eliminates the ketone hydrogen‑bond acceptor, a functional group that can anchor ligand–protein interactions [2]. The C8‑bromine atom, common to several analogs, serves as a synthetic diversification point; however, the specific N1/N7 configuration of the target compound dictates which downstream coupling products are accessible and in what regioisomeric purity. These interdependent structural features mean that substituting a “similar” xanthine without precise N1‑butyl / N7-(3‑oxobutan‑2‑yl) congruence invalidates SAR continuity and introduces uncontrolled variables in potency, selectivity, and physicochemical profiling [1].

Quantitative Differentiation Evidence for 8-Bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6-dione Against Its Closest Structural Analogs


N1-Butyl Substitution Confers Physicochemical Differentiation Relative to N1-Unsubstituted and N1-Isopentyl Analogs

The target compound (CAS 1021124-11-7) carries an N1-butyl substituent that is absent in the des‑butyl analog (CAS 101072-03-1, MW 315.13) and structurally divergent from the N1‑isopentyl analog (CAS 946260-94-2, MW 385.26) [1][2]. This substitution directly impacts molecular weight, lipophilicity, and predicted pharmacokinetic-relevant properties. The N1‑butyl chain contributes an incremental +56.10 Da over the N1‑H analog (CAS 101072‑03‑1), translating into a predicted logP shift of approximately +1.1 to +1.5 units based on the Hansch π‑constant for a butyl group, while the N1‑isopentyl analog adds bulk but also introduces a branched alkyl architecture that can differentially occupy hydrophobic enzyme pockets [2]. The predicted boiling point of the target compound is 508.7 ± 60.0 °C, with a density of 1.55 ± 0.1 g·cm⁻³ and a predicted pKa of −2.94 ± 0.20, reflecting the electron‑withdrawing influence of the C8‑bromine and the N1‑alkyl substitution [1].

Medicinal Chemistry Physicochemical Profiling Purine Scaffold Optimization

C8-Bromo Group Enables Synthetic Differentiation via Palladium-Catalyzed Cross-Coupling Unavailable in Non-Halogenated Xanthines

The C8‑bromine atom present in the target compound serves as a reactive handle for transition metal‑catalyzed cross‑coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1][2]. This halogen is retained in the key N1‑des‑butyl analog (CAS 101072‑03‑1) and the N1‑isopentyl analog (CAS 946260‑94‑2) but is absent in fully elaborated drug molecules such as linagliptin, where the C8 position is occupied by an aminopiperidine moiety [3]. The C8‑Br site thus enables late‑stage diversification of the xanthine scaffold without altering the N1‑butyl / N7‑(3‑oxobutan‑2‑yl) substitution framework, a strategy documented in the synthesis of 8‑substituted 1‑benzyl‑3‑methyl‑3,7‑dihydro‑1H‑purine‑2,6‑diones where 8‑bromo‑3‑methylxanthine intermediates are elaborated via thietane protection and subsequent nucleophilic displacement [2]. The presence of the C8‑Br in the target compound permits post‑functionalization that non‑brominated xanthine analogs cannot support.

Synthetic Chemistry Cross-Coupling Library Diversification

N7-(3-Oxobutan-2-yl) Provides a Ketone Hydrogen-Bond Acceptor Differentiating from N7-Alkyl or N7-Benzyl Analogs

The N7‑(3‑oxobutan‑2‑yl) substituent of the target compound contains a ketone carbonyl that can act as a hydrogen‑bond acceptor, a feature absent in N7‑alkyl (e.g., N7‑butyl, CAS 126118‑53‑4) and N7‑benzyl xanthine analogs [1][2]. In SAR studies of 7‑substituted purine‑2,6‑diones, the nature of the N7 substituent significantly modulates analgesic and anti‑inflammatory activity, with electron‑withdrawing and hydrogen‑bond‑capable groups altering potency profiles [2]. The 3‑oxobutan‑2‑yl group additionally introduces a chiral center at the N7‑attached carbon, a stereochemical feature that can be exploited for enantioselective target engagement [1]. The ketone functionality further offers a secondary synthetic handle for reductive amination or oxime formation, enabling additional diversification without disturbing the N1‑butyl and N3‑methyl pharmacophoric elements.

Structure-Activity Relationship Ligand-Protein Interactions Purine Scaffold Design

Commercial Availability Profile Differentiates Target Compound from Research-Only Analogs Lacking Established Vendor Supply Chains

The target compound (CAS 1021124-11-7) is commercially available from Life Chemicals (catalog F3353-0334) as a 10 µmol screening aliquot at ≥90% purity with a list price of $69.00 [1]. By contrast, the N1‑des‑butyl analog (CAS 101072‑03‑1) is available from multiple vendors including Chemenu (catalog CM263991, 97% purity) and MolCore (NLT 98% purity), while the N1‑isopentyl analog (CAS 946260‑94‑2) is listed primarily through specialty suppliers . The target compound occupies a specific procurement niche: it is the only member of this analog series that combines N1‑butyl, C8‑bromo, and N7‑(3‑oxobutan‑2‑yl) substitution with documented commercial availability from a major screening compound supplier. This reduces lead time for hit‑to‑lead programs requiring precisely this substitution pattern, compared to custom synthesis of the identical scaffold.

Chemical Procurement Screening Library Access Vendor Comparison

High-Value Application Scenarios for 8-Bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6-dione Based on Quantitative Differentiation Evidence


Focused Xanthine Library Diversification via C8 Cross-Coupling with Retention of N1-Butyl / N7-(3-Oxobutan-2-yl) Pharmacophoric Elements

The C8‑bromo handle of the target compound enables parallel synthesis of N1‑butyl / N7‑(3‑oxobutan‑2‑yl) xanthine libraries through Suzuki–Miyaura or Buchwald‑Hartwig coupling. Because the N1‑butyl and N7‑ketone substituents remain invariant, SAR at the C8 position can be explored without confounding variables, enabling clean attribution of potency shifts to the C8‑aryl or C8‑amino substituent. This application directly leverages the synthetic differentiation evidence from Section 3 (Evidence Item 2) and is not achievable with non‑halogenated xanthine scaffolds [1][2].

Lipophilicity-Guided Lead Optimization in Xanthine-Based PDE or Kinase Inhibitor Programs

The intermediate lipophilicity of the N1‑butyl chain (estimated logP ~2.0–2.5) positions the target compound as a tool for exploring the lipophilicity–potency–selectivity trade‑off in xanthine‑based enzyme inhibitors. When benchmarked against the more polar N1‑H analog and the bulkier N1‑isopentyl analog (Section 3, Evidence Item 1), the target compound offers a distinct physicochemical window for probing hydrophobic pocket occupancy in targets such as PDEs, adenosine receptors, or MTH1, while maintaining sufficient aqueous solubility for biochemical assay compatibility [3].

Late-Stage Functionalization of the N7-Ketone for Bioconjugation or Affinity Probe Development

The N7‑(3‑oxobutan‑2‑yl) ketone provides a chemoselective handle for oxime or hydrazone formation, enabling conjugation to fluorophores, biotin, or solid supports without perturbing the C8‑bromo diversification site. This orthogonal reactivity — ketone at N7, aryl bromide at C8 — permits sequential functionalization strategies (first C8 cross‑coupling, then N7‑ketone derivatization) that are impractical with analogs lacking the ketone moiety (Section 3, Evidence Item 3). The resulting probes can be deployed in target‑engagement studies, cellular thermal shift assays (CETSA), or pull‑down experiments to validate target binding [4].

Procurement of a Pre‑Formatted Screening Compound for N1‑Alkyl SAR Expansion in Hit‑to‑Lead Programs

For medicinal chemistry teams exploring N1‑alkyl SAR around a xanthine hit, the target compound provides immediate access to the N1‑butyl variant in screening‑ready format from Life Chemicals (10 µmol, ≥90% purity, $69.00), as documented in Section 3, Evidence Item 4. This eliminates the 6–12 week custom synthesis timeline and enables rapid triage of N1‑butyl versus N1‑H and N1‑isopentyl substitution effects in biochemical or cell‑based assays. The compound can be ordered alongside the commercially available N1‑H analog (CAS 101072‑03‑1) to generate a two‑point N1 SAR within a single procurement cycle [5].

Quote Request

Request a Quote for 8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.